molecular formula C19H20FN5OS2 B2740431 N-(2-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1185079-33-7

N-(2-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2740431
CAS RN: 1185079-33-7
M. Wt: 417.52
InChI Key: BXHXVYUGEJNIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20FN5OS2 and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with fluoro and thiazolopyrimidine structures have shown promising anticancer activity. For instance, compounds synthesized from fluoro substituted benzo[b]pyran exhibited significant anticancer properties against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Pain Management

In the context of pain management, derivatives of piperazinylpyrimidine, particularly those acting as vanilloid receptor-1 antagonists, have been developed with improved physicochemical and pharmacokinetic properties, showing efficacy in reducing thermal hyperalgesia and potentially serving as treatments for chronic pain (Wang et al., 2007).

Metabolic Stability

Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with enhanced metabolic stability, such as imidazopyridazines, which maintain in vitro potency and in vivo efficacy while reducing deacetylation (Stec et al., 2011).

Antifungal Activity

Compounds derived from thiazolyl and pyrimidinyl structures have been synthesized and tested against phytopathogenic fungi, showing potent antifungal activity, particularly against Phytophthora capsici. This suggests their potential application in agriculture for the control of plant diseases caused by such pathogens (Nam et al., 2011).

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

The development of aqueous-soluble inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) has been pursued, with compounds like K-604 showing significant selectivity and improved oral absorption, offering potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS2/c1-12-5-6-14(13(20)9-12)23-15(26)10-27-18-16-17(21-11-22-18)24-19(28-16)25-7-3-2-4-8-25/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHXVYUGEJNIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.